An In-depth Technical Guide to 2-Hydroxy-3,4,5,6-tetramethoxychalcone
An In-depth Technical Guide to 2-Hydroxy-3,4,5,6-tetramethoxychalcone
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of 2-Hydroxy-3,4,5,6-tetramethoxychalcone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a natural product that can be isolated from the herbs of Fissistigma bracteolatum[1]. It belongs to the chalcone class of flavonoids, which are known for their diverse biological activities. The physicochemical properties of this specific isomer are summarized in the table below. It is important to note that while some experimental data is available, many properties are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | --- |
| Molecular Weight | 344.36 g/mol | --- |
| CAS Number | 219298-74-5 | --- |
| Appearance | Solid (Predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | 532.7±50.0 °C at 760 mmHg (Predicted) | |
| Density | 1.2±0.1 g/cm³ (Predicted) | |
| pKa | Not available | --- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| XLogP3 | 3.4 (Predicted) |
Experimental Protocols
Synthesis
The synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone can be achieved via the Claisen-Schmidt condensation reaction. This general method for chalcone synthesis involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde. For the synthesis of this specific chalcone, the key precursors would be 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone and benzaldehyde.
Synthesis of the Precursor 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone:
This precursor can be synthesized by the partial demethylation of 2,3,4,5,6-pentamethoxyacetophenone. The reaction can be carried out using boron trichloride in dichloromethane at low temperatures (-78 to -15 °C) to achieve regioselective demethylation at the 2-position[2].
Claisen-Schmidt Condensation Protocol:
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Reactant Preparation: Dissolve equimolar quantities of 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.
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Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Product Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
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Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Characterization
The synthesized 2-Hydroxy-3,4,5,6-tetramethoxychalcone can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound. The ¹H NMR spectrum of chalcones typically shows characteristic doublets for the α- and β-protons of the enone system with a coupling constant of around 15-16 Hz, indicating a trans configuration. The signals for the aromatic protons and methoxy groups will also be present in their respective regions.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (around 3400 cm⁻¹), the conjugated carbonyl group (around 1640 cm⁻¹), and the aromatic C=C bonds (around 1600-1450 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are limited, the broader class of tetramethoxychalcones has been investigated for various pharmacological effects, including anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Several tetramethoxychalcone derivatives have been shown to possess anti-inflammatory properties. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].
The proposed mechanism involves the inhibition of IκB kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. Additionally, the phosphorylation of p38 MAPK is repressed.
Anticancer Activity
Chalcones are well-documented as potential anticancer agents. Studies on 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues have demonstrated their ability to inhibit Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in cancer cell proliferation, survival, and inflammation[3][4]. The inhibition of NF-κB signaling can lead to the suppression of tumor growth.
Another potential mechanism for the anticancer activity of chalcones is the induction of apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to cellular stress and trigger programmed cell death.
Experimental Workflow
The general workflow for the synthesis and evaluation of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is depicted below. This workflow starts from the synthesis and purification of the compound, followed by its characterization and subsequent biological evaluation.
Disclaimer: This document is intended for informational purposes for a research audience. The biological activities and signaling pathways described are based on studies of related compounds and represent potential areas of investigation for 2-Hydroxy-3,4,5,6-tetramethoxychalcone. Further experimental validation is required to confirm these properties for this specific molecule.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
